

Stability and Degradation of Doripenem Hydrate in Aqueous Solutions: A Technical Guide

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Compound of Interest

Compound Name: *Doripenem Hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of **doripenem hydrate** in aqueous solutions. The information is compiled from various scientific studies to assist researchers, scientists, and drug development professionals in understanding the physicochemical properties of this broad-spectrum carbapenem antibiotic.

Executive Summary

Doripenem, a parenteral carbapenem, is susceptible to degradation in aqueous solutions, a process influenced by factors such as pH, temperature, and the presence of buffers. Understanding its stability profile is critical for its formulation, storage, and clinical administration. This guide details the stability of doripenem in common infusion solutions, summarizes its degradation kinetics under various stress conditions, and elucidates its primary degradation pathways.

Stability of Doripenem in Infusion Solutions

Doripenem's stability has been evaluated in common intravenous infusion fluids, primarily 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W). The stability is concentration-dependent and significantly affected by the storage temperature.

Table 1: Stability of Doripenem Infusion Solutions

Infusion Solution	Concentration (mg/mL)	Storage Condition	Stability Duration	Reference
0.9% Sodium Chloride	5	Room Temperature	12 hours	[1][2]
0.9% Sodium Chloride	5	Refrigerated (2-8°C)	72 hours	[1][2][3]
0.9% Sodium Chloride	10	Room Temperature	24 hours	[4]
0.9% Sodium Chloride	10	Refrigerated (4°C)	10 days	[4]
5% Dextrose	5	Room Temperature	4 hours	[1][2][3]
5% Dextrose	5	Refrigerated (2-8°C)	24 hours	[3]
5% Dextrose	10	Room Temperature	16 hours	[4]
5% Dextrose	10	Refrigerated (4°C)	7 days	[4]

Upon reconstitution with sterile water for injection or 0.9% sodium chloride, the doripenem suspension (50 mg/mL) in the vial is stable for up to one hour at room temperature before further dilution.[3] The pH of the final infusion solution typically ranges from 4.5 to 5.5.[3]

Degradation Pathways and Kinetics

The primary degradation pathway for doripenem, like other β -lactam antibiotics, involves the hydrolysis of the β -lactam ring. This process is catalyzed by hydrogen and hydroxide ions and can be influenced by general acid-base catalysis from buffer components.

The degradation of doripenem in aqueous solutions generally follows pseudo-first-order kinetics.[5][6] The rate of degradation is significantly influenced by pH, with the highest stability observed in the pH range of 6 to 7.[5]

Hydrolytic Degradation

Forced degradation studies have demonstrated that doripenem is highly susceptible to both acidic and alkaline hydrolysis.

- **Acidic Conditions:** In 0.1 N hydrochloric acid, significant degradation is observed, with one study reporting only 18% of the drug remaining after 30 minutes and complete degradation after 90 minutes.^[7]
- **Alkaline Conditions:** In 0.1 N sodium hydroxide, degradation is also rapid, with approximately 19% of the drug remaining after 30 minutes.^[7]

Oxidative Degradation

Doripenem is also susceptible to oxidative degradation. Studies using 3% hydrogen peroxide have shown significant degradation.^[8]

Thermal and Photolytic Degradation

Thermal degradation of doripenem has been observed, with the rate being dependent on temperature.^[9] Photodegradation can also occur upon exposure to UV light or sunlight.^{[8][10]}

Table 2: Summary of Forced Degradation Studies

Stress Condition	Reagent/Condition	Extent of Degradation	Reference
Acidic Hydrolysis	0.1 N HCl	Extensive degradation; complete after 90 mins	[7][11]
Alkaline Hydrolysis	0.1 N NaOH	Extensive degradation; ~82% degraded in 90 mins	[7][11]
Oxidative	3% H ₂ O ₂	Significant degradation	[8]
Thermal	Dry Heat (e.g., 60°C)	Degradation observed	[8][10]
Photolytic	UV light / Sunlight	Degradation observed	[8][10][12]

Catalytic Effect of Buffers

The degradation of doripenem is subject to general acid-base catalysis by buffer components. [5][6][13] Studies have investigated the catalytic effects of phosphate, acetate, borate, and carbonate buffers, demonstrating that the buffer species can significantly influence the degradation rate. [5][6] The components of a borate buffer have been shown to have a significant catalytic effect on the degradation of carbapenems. [5]

Degradation Products

The degradation of doripenem leads to the formation of several products, primarily resulting from the cleavage of the β -lactam ring. LC-MS analysis has been used to identify some of these degradation products.

Table 3: Identified Degradation Products of Doripenem

m/z	Proposed Origin	Reference
411	Cleavage of β -lactam ring and alcoholic chain	[14][15]
427	Cleavage of β -lactam ring and alcoholic chain	[14][15]
437	Cleavage of β -lactam ring and alcoholic chain	[14][15]
634	Dimerization	[14][15]
650	Dimerization	[14][15]
664	Dimerization	[14][15]

Experimental Protocols

The stability and degradation of doripenem are primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods.

Sample Preparation for Stability Testing

- Reconstitution: Doripenem for injection is typically reconstituted with sterile water for injection or 0.9% sodium chloride to a known concentration (e.g., 50 mg/mL).[3]
- Dilution: The reconstituted solution is then diluted with the desired infusion fluid (0.9% NaCl or 5% Dextrose) to the final target concentration (e.g., 5 mg/mL or 10 mg/mL).[1][4]
- Storage: Samples are stored under specified conditions (e.g., room temperature or refrigeration) and protected from light if necessary.[1]
- Sampling: Aliquots are withdrawn at predetermined time points for analysis.

HPLC Method for Stability Analysis

A typical stability-indicating RP-HPLC method for doripenem analysis involves the following:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[10][13]

- Mobile Phase: A mixture of a buffer (e.g., 12 mM ammonium acetate or 10 mM phosphate buffer) and an organic modifier (e.g., acetonitrile).[11][13] The pH of the mobile phase is typically controlled.
- Flow Rate: A constant flow rate, often around 1.0 mL/min.[11][13]
- Detection: UV detection at a wavelength where doripenem shows maximum absorbance, typically around 295-298 nm.[10][13][16]
- Validation: The method is validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and robustness.[10][13]

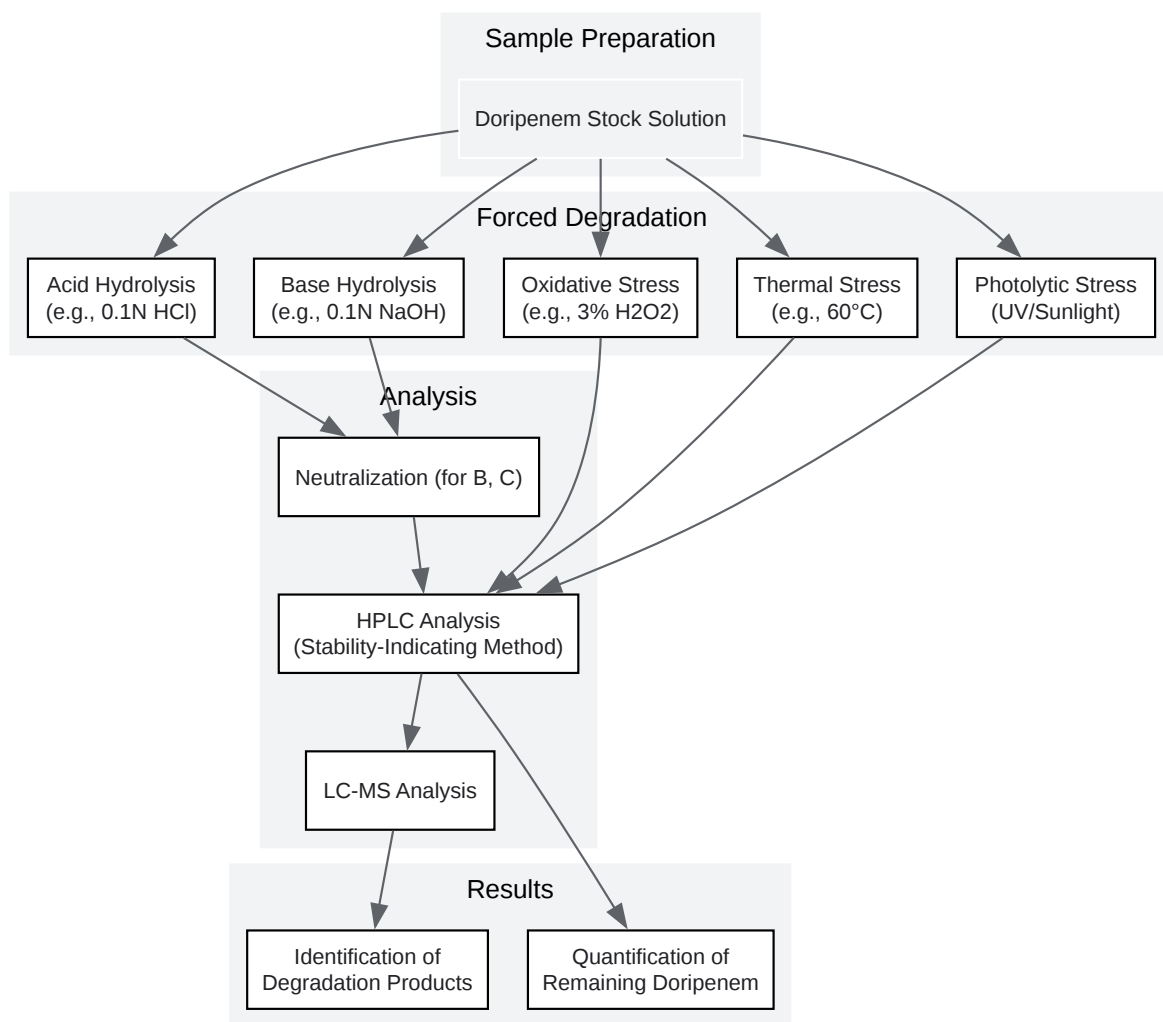
Forced Degradation Studies Protocol

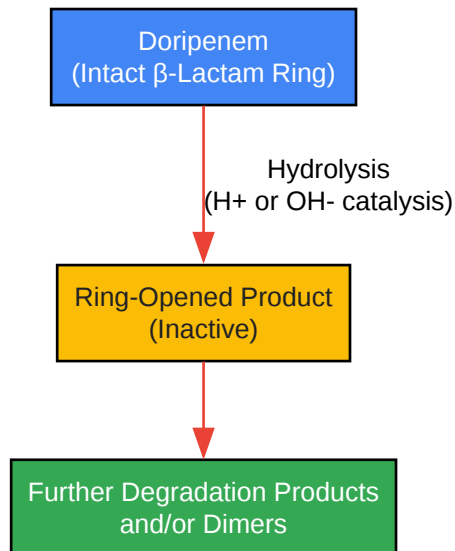
- Stock Solution: A stock solution of doripenem is prepared in a suitable solvent.
- Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as detailed in Table 2.
 - Acid/Base Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and incubated for a specific period. The reaction is then neutralized.[11]
 - Oxidation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).[8]
 - Thermal Degradation: The drug solution or solid drug is exposed to elevated temperatures.[8][10]
 - Photodegradation: The drug solution is exposed to UV light or sunlight for a defined period.[8][10]
- Analysis: The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

Visualizations

Degradation Workflow

Workflow for Doripenem Degradation Analysis



Primary Degradation of Doripenem via β -Lactam Ring Hydrolysis

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